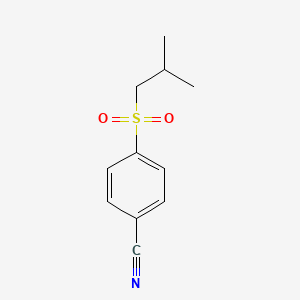

4-(2-Methylpropane-1-sulfonyl)-benzonitrile

Description

4-(2-Methylpropane-1-sulfonyl)-benzonitrile is a benzonitrile derivative featuring a sulfonyl group substituted with a branched alkyl chain (2-methylpropane) at the para position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the benzonitrile moiety provides a rigid aromatic framework conducive to π-π stacking interactions.

Related analogs, such as 4-((2-methylaziridin-1-yl)sulfonyl)benzonitrile (Rac-1), were prepared via sulfonylation using 2-methylaziridine and 4-cyanobenzenesulfonyl chloride, yielding 55% purity after purification .

Properties

IUPAC Name |

4-(2-methylpropylsulfonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-9(2)8-15(13,14)11-5-3-10(7-12)4-6-11/h3-6,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBPMOUTOIOEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275843 | |

| Record name | 4-[(2-Methylpropyl)sulfonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583837-97-2 | |

| Record name | 4-[(2-Methylpropyl)sulfonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583837-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Methylpropyl)sulfonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropane-1-sulfonyl)-benzonitrile typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropane-1-sulfonyl)-benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of primary amines.

Scientific Research Applications

4-(2-Methylpropane-1-sulfonyl)-benzonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropane-1-sulfonyl)-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-(2-Methylpropane-1-sulfonyl)-benzonitrile with analogs in terms of synthetic routes , physicochemical properties , and biological/functional activities .

Sulfonyl-Substituted Benzonitrile Derivatives

4-((2-Methylaziridin-1-yl)sulfonyl)benzonitrile (Rac-1)

- Structure : Features a 2-methylaziridine ring instead of 2-methylpropane.

- Synthesis: One-step sulfonylation of 4-cyanobenzenesulfonyl chloride with 2-methylaziridine .

- Properties : Exhibits distinct NMR signals (δ 8.08–7.85 ppm for aromatic protons; δ 1.29 ppm for methyl groups) due to the aziridine ring’s strain and electron-withdrawing effects .

4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile

- Structure : Replaces the sulfonyl group with a sulfanyl-methyl-imidazole moiety.

- Synthesis : Likely involves thiol-ene coupling or nucleophilic substitution, though details are unspecified.

Thio/Seleno-Substituted Benzonitriles

4-(2,6-Dimethylphenylthio)benzonitrile

- Structure : Substitutes sulfonyl with a thioether group.

- Synthesis : Prepared via solvent-free coupling under Ba conditions, yielding >90% purity .

4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile

- Structure : Ethynyl-linked oxazole instead of sulfonyl.

- Optical Properties : Exhibits a βHRS (hyperpolarizability) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, lower than sulfonyl analogs but higher than chalcone derivatives .

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

- Activity : IC₅₀ = 2.1 µM against MCF-7 breast cancer cells, surpassing etoposide .

- Structure-Activity Relationship (SAR) : The triazole-vinyl group enhances cytotoxicity via kinase inhibition .

4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (ND-14)

Data Tables

Table 1: Physicochemical Properties of Selected Benzonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₁H₁₁NO₂S | 221.27 | Sulfonyl, nitrile |

| 4-((2-Methylaziridin-1-yl)sulfonyl)benzonitrile | C₁₀H₁₀N₂O₂S | 222.26 | Aziridine-sulfonyl, nitrile |

| 4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile | C₂₈H₂₀N₃S | 430.54 | Imidazole-thioether, nitrile |

| 4-(2,6-Dimethylphenylthio)benzonitrile | C₁₅H₁₃NS | 239.33 | Thioether, nitrile |

Key Research Findings

- Synthetic Flexibility: Sulfonyl derivatives are synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for imidazole analogs ), while thio/seleno analogs use solvent-free protocols .

- Biological Potency : Triazole- and imidazole-containing benzonitriles show superior anticancer activity compared to sulfonyl derivatives, likely due to enhanced target binding .

- Optical Performance: Sulfonyl groups marginally improve nonlinear optical properties over thioethers but underperform against ethynyl-linked oxazoles .

Biological Activity

4-(2-Methylpropane-1-sulfonyl)-benzonitrile, with the CAS number 583837-97-2, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group attached to a benzonitrile moiety, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrile group can undergo nucleophilic addition reactions, which may facilitate interactions with various biomolecules, including proteins and enzymes. Such interactions can lead to inhibition or modulation of enzymatic activity, influencing metabolic pathways and cellular functions.

In vitro Studies

Research has indicated that compounds similar to this compound exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Some sulfonamide derivatives have shown effectiveness against bacterial infections by inhibiting folic acid synthesis.

- Antitumor Activity : Certain studies suggest that similar compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of oxidative stress.

In vivo Studies

In vivo studies are crucial for assessing the therapeutic potential and safety profile of this compound. Although specific data on this compound is limited, related compounds have demonstrated:

- Bioavailability : Compounds in this class often exhibit moderate bioavailability, which is essential for therapeutic efficacy.

- Toxicity Profiles : Toxicity assessments have been conducted on related sulfonamide compounds, indicating the need for careful evaluation of side effects, particularly concerning liver and kidney function.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The study noted that modifications in the sulfonyl group significantly influenced antibacterial activity.

- Antitumor Activity : Another research effort focused on the antitumor properties of sulfonamide compounds, demonstrating their potential in inhibiting tumor growth in animal models. The mechanism was linked to the disruption of key signaling pathways involved in cell survival.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.